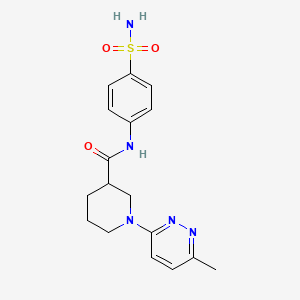

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-14-5-7-15(8-6-14)26(18,24)25/h4-9,13H,2-3,10-11H2,1H3,(H,19,23)(H2,18,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKBSXHCVLHDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives.

Attachment of the pyridazinyl and sulfamoylphenyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:

Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: For studying its effects on biological systems and potential as a biochemical probe.

Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.

Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Piperidine Carboxamides

Compound A : N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide derivatives

- Structure : Features a 4-chloro-3-methoxyphenyl group instead of the sulfamoylphenyl moiety.

- Key Differences : The chloro-methoxyphenyl substituent may reduce solubility compared to the sulfamoyl group, which is typically more polar.

Compound B : N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide

- Structure : Contains a biphenyl sulfonamide and a chloropyridine group.

Sulfamoylphenyl-Containing Analogues

Compound C : 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide

- Structure: Shares the N-(4-sulfamoylphenyl) group but replaces the piperidine-pyridazine core with a cyano-acrylamide scaffold.

- Synthesis : Synthesized via condensation reactions with piperidine catalysis (83% yield), suggesting efficient methods for sulfamoylphenyl incorporation .

- Activity : Acrylamide derivatives are often explored as enzyme inhibitors; the fluorophenyl group may enhance target affinity through hydrophobic interactions.

Compound D : 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid Derivatives

Pyridazine-Containing Analogues

Pyridazines are less common than pyridine or pyrimidine rings in medicinal chemistry but may offer unique electronic or steric properties for target engagement.

Research Implications and Limitations

- Sulfamoylphenyl Group : Common in enzyme-targeting compounds (e.g., carbonic anhydrase inhibitors), but its role in the target compound requires further validation .

- Pyridazine vs. Pyridine : The 6-methylpyridazine ring may confer metabolic stability but could reduce bioavailability compared to pyridine-based analogues .

- Gaps in Evidence: No direct biological data for the target compound; inferences are drawn from structural analogs.

Biological Activity

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of both the pyridazine and piperidine moieties suggests potential interactions with neurotransmitter systems, possibly affecting pathways related to dopamine and serotonin receptors.

Biological Activity Overview

The biological activities associated with 1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound's structure suggests it may inhibit certain cancer cell lines, particularly those dependent on specific signaling pathways.

- Neurological Effects : Given its structural analogies with known psychoactive compounds, it may exhibit effects on mood and cognition.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests a strong potential for development as an antibiotic.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to high cytotoxicity towards these cells.

- Neuropharmacological Testing : Behavioral assays in rodent models indicated that the compound could influence anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.